1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine
Description
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group and a thiophene ring
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-9-15(21-2)16(22-3)10-17(12)24(19,20)18-7-4-5-14(18)13-6-8-23-11-13/h6,8-11,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWLAIHQRRLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2C3=CSC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine typically involves multi-step organic reactions. One common approach is the sulfonylation of a pyrrolidine derivative with a sulfonyl chloride, followed by the introduction of the thiophene ring through a cross-coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
- 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-furan-3-ylpyrrolidine
- 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-pyridylpyrrolidine
Uniqueness
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-3-ylpyrrolidine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the sulfonyl and thiophene groups provides a distinct combination of electronic and steric properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
